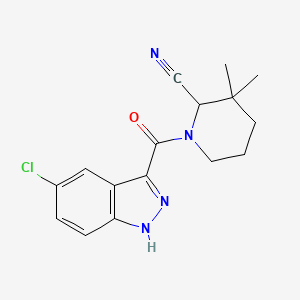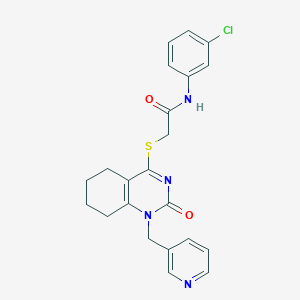
4-((9,10-dioxo-9,10-dihydroanthracène-1-yl)carbamoyl)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate is an organic compound that features a complex structure with both anthracene and benzoate moieties
Applications De Recherche Scientifique
Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with 9,10-anthraquinone-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of substituted benzoate derivatives.
Mécanisme D'action
The mechanism of action of methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and facilitating catalytic reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)sulfonyl]amino}benzoate
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 4-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)oxy]-3-methoxybenzaldehyde
Uniqueness
Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate is unique due to its specific combination of anthracene and benzoate moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and material science .
Propriétés
IUPAC Name |
methyl 4-[(9,10-dioxoanthracen-1-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO5/c1-29-23(28)14-11-9-13(10-12-14)22(27)24-18-8-4-7-17-19(18)21(26)16-6-3-2-5-15(16)20(17)25/h2-12H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTOFXHVNVHJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2585204.png)
![3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2585205.png)
![2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B2585206.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2585208.png)

![4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2585210.png)

![3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2585217.png)
![1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2585218.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B2585219.png)
![2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2585224.png)


